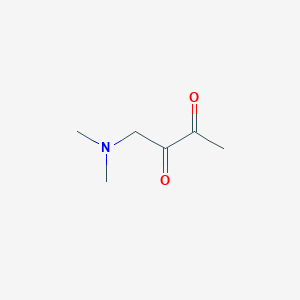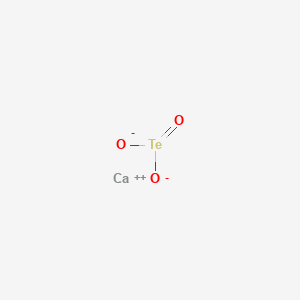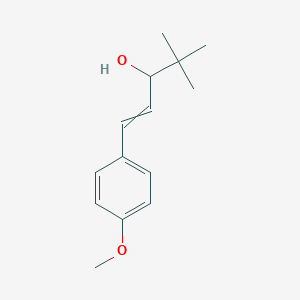
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol is an organic compound characterized by a methoxyphenyl group attached to a pentenol structure
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to dehydration to yield the desired pentenol compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and agitation speed to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-4-methyl-1-penten-3-ol: This compound has a similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-4,4-dimethyl-1-butanol: The presence of a butanol group instead of a pentenol group affects its physical and chemical properties.
1-(4-Methoxyphenyl)-4,4-dimethyl-1-hexen-3-ol: The longer carbon chain in this compound results in different solubility and reactivity characteristics.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10,13,15H,1-4H3 |
Clave InChI |
DIVNQNKYYURXIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C=CC1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


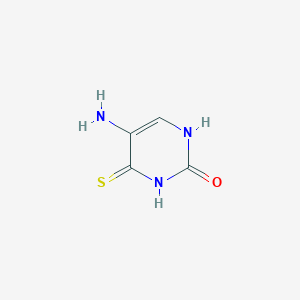
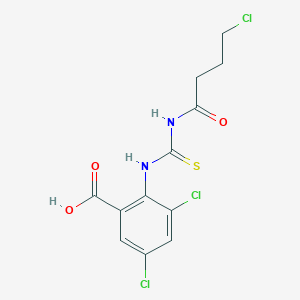
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
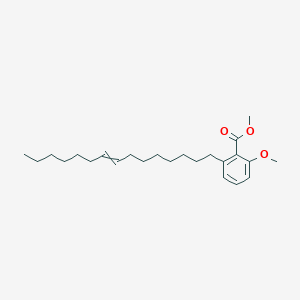
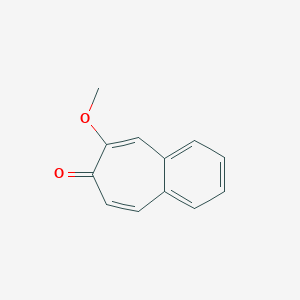
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
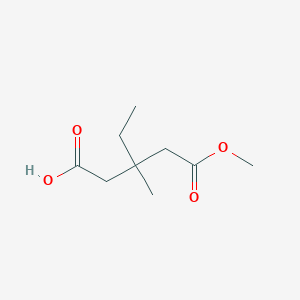
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
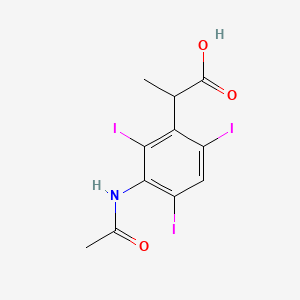
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
